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molecular formula C15H20O2 B8404947 4-(6,7,8,9-Tetrahydro-5H-5-benzocycloheptenyl)butyric acid

4-(6,7,8,9-Tetrahydro-5H-5-benzocycloheptenyl)butyric acid

Cat. No. B8404947
M. Wt: 232.32 g/mol
InChI Key: MZXDADITQOAGKS-UHFFFAOYSA-N
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Patent
US08143260B2

Procedure details

A solution of ethyl 4-(6,7,8,9-tetrahydro-5H-5-benzocycloheptenyl)butyrate (0.534 g) in methanol (10 ml) was added with 2 N aqueous sodium hydroxide (2 ml), and the mixture was stirred at room temperature for 3 hours. The reaction mixture was added with 2 N aqueous hydrochloric acid and thereby made acidic, and the mixture was extracted with chloroform. The organic layer was washed successively with water and saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure to quantitatively obtain the title compound.
Name
ethyl 4-(6,7,8,9-tetrahydro-5H-5-benzocycloheptenyl)butyrate
Quantity
0.534 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]2[CH2:7][CH2:8][CH2:9][CH2:10][CH:11]([CH2:12][CH2:13][CH2:14][C:15]([O:17]CC)=[O:16])[C:5]=2[CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].Cl>CO>[CH:1]1[C:6]2[CH2:7][CH2:8][CH2:9][CH2:10][CH:11]([CH2:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16])[C:5]=2[CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
ethyl 4-(6,7,8,9-tetrahydro-5H-5-benzocycloheptenyl)butyrate
Quantity
0.534 g
Type
reactant
Smiles
C1=CC=CC2=C1CCCCC2CCCC(=O)OCC
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
made acidic, and the mixture was extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed successively with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1=CC=CC2=C1CCCCC2CCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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